molecular formula C11H14 B1357586 3-(3,4-Dimethylphenyl)-1-propene CAS No. 42918-23-0

3-(3,4-Dimethylphenyl)-1-propene

Cat. No.: B1357586
CAS No.: 42918-23-0
M. Wt: 146.23 g/mol
InChI Key: KBSAWXFUQFSLNB-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1-propene (CAS 42918-23-0) is an organic compound with the molecular formula C 11 H 14 and a molecular weight of 146.23 g/mol [ ]. This compound features a propene chain linked to a 3,4-dimethylphenyl group, making it a potential building block in organic synthesis and materials science research. As a styrene derivative, this compound serves as a versatile intermediate for exploring various chemical transformations. It can be used in catalytic cross-coupling reactions, such as the Mizoroki-Heck reaction, which is a powerful method for forming carbon-carbon bonds between aryl halides and alkenes [ ]. Its structure also suggests potential utility in the synthesis of more complex aromatic derivatives through Friedel-Crafts alkylation or as a precursor for polymerization studies [ ]. Researchers can leverage its reactive alkene group for further functionalization to create targeted molecules for specialized applications. Please note that this product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or veterinary use. According to safety information, this compound may cause skin and eye irritation and may cause respiratory irritation, as indicated by the hazard codes H315, H319, and H335 [ ]. Researchers should handle it with appropriate personal protective equipment and under a well-ventilated fume hood.

Properties

IUPAC Name

1,2-dimethyl-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-4-5-11-7-6-9(2)10(3)8-11/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSAWXFUQFSLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600126
Record name 1,2-Dimethyl-4-(prop-2-en-1-yl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID60600126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42918-23-0
Record name 1,2-Dimethyl-4-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3,4 Dimethylphenyl 1 Propene and Its Derivatives

Traditional Synthetic Pathways

Traditional methods for synthesizing aryl propenes like 3-(3,4-Dimethylphenyl)-1-propene often rely on well-established, two-step processes involving the formation of a carbon-carbon bond followed by the creation of the alkene moiety, or vice versa.

Coupling Reactions

Cross-coupling reactions are a cornerstone of C-C bond formation in organic synthesis. These reactions typically involve the coupling of an organometallic reagent with an organic halide. To synthesize the target molecule, a common strategy would involve coupling a derivative of 3,4-dimethylbenzene with a three-carbon allyl partner.

Several named reactions fall under this category, including the Suzuki, Stille, and Negishi couplings, which utilize organoboron, organotin, and organozinc reagents, respectively. youtube.com The general mechanism for these transition metal-catalyzed reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com For instance, a Suzuki coupling could be envisioned between 3,4-dimethylphenylboronic acid and an allyl halide, catalyzed by a palladium complex. rsc.org The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. rsc.org

Table 1: Comparison of Selected Cross-Coupling Reactions for C-C Bond Formation

Reaction Name Organometallic Reagent (R-M) Organic Electrophile (R'-X) Typical Catalyst
Suzuki Coupling Arylboronic acid/ester Allyl/Vinyl Halide Pd(PPh₃)₄, Pd(OAc)₂
Stille Coupling Allylstannane Aryl Halide Pd(PPh₃)₄
Negishi Coupling Allylzinc Halide Aryl Halide Pd(PPh₃)₄, Ni(acac)₂

| Sonogashira Coupling | Terminal Alkyne | Aryl Halide | PdCl₂(PPh₃)₂, CuI |

This table presents generalized information on common cross-coupling reactions applicable to the synthesis of aryl-alkene structures.

Elimination Reactions

Elimination reactions are fundamental for the synthesis of alkenes. organic-chemistry.org These reactions involve the removal of two substituents from adjacent carbon atoms to form a double bond. The synthesis of this compound via this route would typically start with a precursor such as a 1-(3,4-dimethylphenyl)propanol derivative or a 1-halo-3-(3,4-dimethylphenyl)propane.

The two primary mechanisms for elimination are the E1 (unimolecular) and E2 (bimolecular) pathways. lumenlearning.com

E1 Reaction : This is a two-step process involving the formation of a carbocation intermediate. lumenlearning.com It is favored by weak bases, polar protic solvents, and substrates that can form stable carbocations (e.g., secondary or tertiary alkyl halides). lumenlearning.com

E2 Reaction : This is a one-step, concerted reaction where a strong base removes a proton simultaneously as the leaving group departs. libretexts.org It is favored by strong, bulky bases and is stereospecific.

In many cases, elimination reactions can produce a mixture of isomeric alkenes. The regioselectivity is often governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.org However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product).

Catalytic Approaches to Aryl Propene Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition metals, in particular, have been shown to be powerful catalysts for the synthesis of complex organic molecules, including aryl propenes.

Transition Metal Catalysis

Transition metal complexes are widely used in catalysis due to their ability to exist in multiple oxidation states and coordinate with organic substrates, activating them for further reaction. acs.orgacs.org Palladium and gold catalysts have proven especially versatile in forging the carbon-carbon bonds necessary for aryl propene synthesis.

Homogeneous gold catalysis has emerged as a powerful tool in organic synthesis, largely due to the ability of gold complexes to act as potent carbophilic Lewis acids, activating carbon-carbon multiple bonds like alkynes and allenes. mdpi.comnih.gov While considered relatively inert for many years, gold catalysts are now known to facilitate a wide array of novel chemical transformations under mild conditions. nih.gov

Gold-catalyzed reactions often involve the rearrangement of propargyl esters or the cyclization of enynes. nih.govchimia.ch For example, gold catalysts can promote a researchgate.netresearchgate.net-sigmatropic rearrangement of propargylic esters to form allenyl esters, which can then be further transformed. chimia.ch Another key reaction is the activation of an alkyne by a gold(I) complex, making it susceptible to nucleophilic attack. researchgate.net This can trigger cascade reactions that rapidly build molecular complexity. nih.govrsc.org While a direct, single-step synthesis of this compound using this method is not commonly cited, the principles of gold-catalyzed alkyne activation and functionalization provide a strategic foundation for developing such pathways.

Table 2: Examples of Gold-Catalyzed Transformations for C-C Bond and Alkene Formation

Reaction Type Substrate Key Transformation Catalyst System
Enyne Cyclization 1,6-Enynes Cycloisomerization to form cyclic dienes IPrAuNTf₂
Propargyl Ester Rearrangement Propargyl Acetates 1,3-Acyloxy migration to form allenyl acetates PPh₃AuNTf₂
Alkyne Hydroarylation Alkynes, Arenes Addition of an aryl group across a C-C triple bond AuCl₃

| Diyne-Ene Annulation | 1,6-Diynes and Alkenes | Formal [3+3] cyclization to form substituted benzenes | (JohnPhos)Au(NCMe)SbF₆ |

This table summarizes several types of transformations catalyzed by gold complexes that are relevant to the synthesis of unsaturated systems. nih.govchimia.ch

Palladium catalysis is arguably one of the most powerful and versatile tools for the synthesis of aryl alkenes. nih.gov Palladium-catalyzed cross-coupling reactions are generally mild and compatible with a wide range of functional groups. rsc.org

The Heck reaction is a prominent example, involving the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. youtube.com To form this compound, this could involve the reaction of 4-bromo-1,2-dimethylbenzene with propene.

Another powerful method is the Suzuki reaction , which couples an organoboron compound with an organic halide. youtube.com The synthesis could be achieved by reacting 3,4-dimethylphenylboronic acid with an allyl halide like allyl bromide, catalyzed by a palladium complex such as Pd(PPh₃)₄. mdpi.com

Recent advancements have also focused on the palladium-catalyzed synthesis of dienes from allenes and organic halides, showcasing the diverse applications of palladium in forming complex unsaturated systems. nih.gov

Table 3: Selected Palladium Catalyst Systems for Aryl-Alkene Synthesis

Reaction Type Aryl Component Alkene/Allyl Component Catalyst System Base
Heck Reaction Aryl Bromide Propene Pd(OAc)₂ / PPh₃ Et₃N
Suzuki Coupling Arylboronic Acid Allyl Bromide Pd(PPh₃)₄ K₂CO₃
Stille Coupling Aryl Iodide Allyltributyltin PdCl₂(PPh₃)₂ -

| Allene Coupling | p-Bromoacetophenone | 1,1-Dimethylallene | Pd(dba)₂ / PPh₃ | K₂CO₃ |

This table provides examples of typical catalyst systems and conditions used in palladium-catalyzed reactions for the formation of aryl-alkene and aryl-diene structures. youtube.comnih.gov

Nickel-Catalyzed Processes

Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium in cross-coupling reactions for the synthesis of aryl propenes. These reactions often involve the coupling of an aryl electrophile with an allyl nucleophile. While specific examples for the direct synthesis of this compound are not extensively detailed in the literature, analogous nickel-catalyzed aryl-allyl cross-coupling reactions provide a clear pathway. For instance, nickel-catalyzed difunctionalization of allyl moieties using organoboronic acids and organic halides has been demonstrated to be a powerful method for creating versatile difunctionalized compounds. rsc.orgsemanticscholar.org

A general approach would involve the reaction of a 3,4-dimethylphenyl halide or triflate with an allyl organometallic reagent, such as an allylboronic ester or an allyl Grignard reagent, in the presence of a nickel catalyst. The choice of ligand is crucial for the success of these reactions, with various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands being employed to modulate the reactivity and selectivity of the nickel center. researchgate.net Nickel-catalyzed allylboration of aldehydes represents another facet of nickel's utility in forming homoallylic alcohols, which can be precursors to aryl propenes. organic-chemistry.orgwhiterose.ac.uk

Catalyst SystemSubstratesProduct TypeKey Features
Ni(OAc)₂ / dppfAldehydes, Allylboronic estersHomoallylic alcoholsHigh diastereoselectivity, Nickel acts as a Lewis acid. organic-chemistry.orgwhiterose.ac.uk
Ni(cod)₂ / LigandN-allylpyrimidin-2-amine, Aryl/Methyl iodides1,3-dicarbofunctionalized productsUnprecedented regioselectivity. rsc.orgsemanticscholar.org
Ni(II) / PCy₃N-allylpyrimidin-2-amine, Alkynyl bromides, Boronic acids2,1-alkynylarylation productsAlternative regioselectivity. semanticscholar.org

Table 1: Examples of Nickel-Catalyzed Reactions for C-C Bond Formation Relevant to Aryl Propene Synthesis

Manganese-Catalyzed Systems

The use of earth-abundant and low-toxicity manganese in catalysis has gained significant traction. nih.govbeilstein-journals.orgsemanticscholar.orgnih.gov Manganese-catalyzed C-H activation presents a particularly attractive and atom-economical strategy for the synthesis of allylated arenes. rsc.orgnih.govscispace.com This approach avoids the need for pre-functionalized aryl halides or organometallic reagents.

For the synthesis of this compound, a direct C-H allylation of 1,2-dimethylbenzene (o-xylene) with an allyl source could be envisioned. Research has shown that manganese catalysts can effectively catalyze the sequential C-H and C-C/C-Het bond activation to produce allylated arenes. nih.govscispace.com These reactions often proceed under neat conditions, highlighting their potential for sustainable synthesis. nih.govscispace.com While the direct allylation of o-xylene to yield the target molecule is a plausible extension, the existing literature primarily focuses on substrates with directing groups to control regioselectivity. nih.gov

CatalystReactantsProductNoteworthy Aspects
[MnBr(CO)₅]N-(2-pyridyl)-indole, vinyl-1,3-dioxolan-2-oneAllylated indoleHigh yield, can be performed solvent-free. nih.gov
Mn(I) complexesHeteroarenes, Allyl carbonatesC-H allylated heteroarenesCarboxylate-assisted, high positional selectivity. nih.gov

Table 2: Illustrative Manganese-Catalyzed C-H Allylation Reactions

Ruthenium-Catalyzed Reactions

Ruthenium-catalyzed olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds and has been widely applied in the synthesis of complex molecules. chemistryworld.com Cross-metathesis between an aryl-substituted olefin and a simple alkene like ethylene (B1197577) offers a direct route to terminal aryl propenes.

To synthesize this compound, a ruthenium-catalyzed cross-metathesis reaction between 4-vinyl-1,2-dimethylbenzene and ethylene would be a viable strategy. The choice of the ruthenium catalyst, often a Grubbs-type catalyst, is critical to ensure high efficiency and selectivity, minimizing unwanted side reactions such as homodimerization of the starting vinylarene. nih.gov Ene-yne cross-metathesis, another variant, provides access to conjugated 1,3-dienes which can be valuable intermediates. beilstein-journals.org

Catalyst TypeReactionSubstratesProduct
Grubbs-type catalystsCross-Metathesis4-Vinyl-1,2-dimethylbenzene, EthyleneThis compound
Ruthenium carbene complexesEne-Yne Cross-MetathesisAlkenes, Alkynes1,3-Dienes beilstein-journals.org

Table 3: Ruthenium-Catalyzed Metathesis Approaches to Aryl Alkenes

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern organic synthesis. While direct organocatalytic methods for the synthesis of this compound are not prominently reported, organocatalytic principles can be applied to the synthesis of precursors or derivatives. For example, enantioselective Michael additions of nucleophiles to α,β-unsaturated aldehydes or ketones, catalyzed by chiral amines, can generate chiral building blocks that could be further elaborated to form functionalized aryl propenes.

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. This strategy has been successfully applied to a variety of transformations, including the formation of C-C bonds. The synthesis of aryl propenes can be achieved through the photoredox-catalyzed coupling of aryl halides with allylating agents. nih.gov

A plausible mechanism involves the excited state of a photocatalyst oxidizing an electron donor, which then reduces the aryl halide to generate an aryl radical. This radical can then be trapped by an allylating agent. Alternatively, the excited photocatalyst can directly reduce the aryl halide. Dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst (e.g., nickel), have proven to be particularly effective for such cross-coupling reactions. nih.gov For the synthesis of this compound, a photoredox/nickel dual catalytic system could couple 4-halo-1,2-dimethylbenzene with an appropriate allyl partner. The use of organic dyes as photocatalysts offers a more sustainable alternative to expensive iridium and ruthenium complexes. nih.gov

Electrocatalysis

Electrocatalysis offers a green and powerful platform for organic synthesis, utilizing electricity as a traceless reagent to drive chemical transformations. Electrosynthesis can be employed to generate reactive intermediates, such as radicals and organometallic species, under mild conditions. The synthesis of aryl propenes via electrocatalysis can be envisioned through the reductive coupling of an aryl halide with an allyl electrophile.

In such a process, the aryl halide is reduced at the cathode to form an aryl radical or an aryl anion, which then reacts with the allyl electrophile. Transition metal catalysts, such as nickel complexes, can be used in conjunction with electrochemistry to facilitate the cross-coupling process. This metallaelectrocatalyzed approach can offer high selectivity and functional group tolerance.

Green Chemistry Principles in Aryl Propene Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use renewable resources. rsc.orgmetathesis.eu

In the context of aryl propene synthesis, several of the discussed catalytic methods align with green chemistry principles.

Atom Economy : Manganese-catalyzed C-H activation is a prime example of an atom-economical reaction, as it avoids the use of stoichiometric organometallic reagents and the generation of halide waste. rsc.orgnih.govscispace.com Ruthenium-catalyzed metathesis, particularly cross-metathesis with ethylene, also exhibits high atom economy. chemistryworld.com

Use of Safer Solvents and Reaction Conditions : Many modern catalytic reactions are being developed to proceed in more environmentally benign solvents or even under solvent-free conditions. nih.govscispace.com Photoredox and electrocatalytic reactions often operate at room temperature, reducing energy consumption. nih.govchemistryviews.org

Catalyst Choice and Recyclability : The shift from precious metals like palladium to more abundant and less toxic metals such as nickel and manganese is a key aspect of green chemistry. nih.govbeilstein-journals.orgsemanticscholar.orgnih.govrsc.org Furthermore, efforts are being made to develop recyclable catalyst systems, for instance, by immobilizing ruthenium metathesis catalysts on solid supports, which simplifies product purification and reduces metal waste. rsc.org The use of organic dyes in photoredox catalysis also contributes to a more sustainable approach. nih.gov

The development of salt-free nickel-catalyzed α-allylation reactions of ketones is another step towards greener synthetic protocols by eliminating salt byproducts. rsc.org

Solvent-Free and Aqueous Media Approaches

In the pursuit of greener chemical processes, significant efforts have been directed towards minimizing or eliminating the use of volatile organic solvents. Solvent-free, or mechanochemical, synthesis has emerged as a promising alternative. researchgate.netmdpi.com This technique involves the grinding or milling of reactants, often in the presence of a catalytic amount of a liquid or solid additive, to initiate a chemical reaction. researchgate.net For instance, the mechanochemical synthesis of polyaromatic hydrocarbon derivatives has been demonstrated, showcasing the potential of this method for creating complex organic molecules without the need for bulk solvents. researchgate.net While specific examples for the direct synthesis of this compound via mechanochemistry are not extensively detailed, the principles can be applied to reactions like the Wittig or Heck reactions, which are commonly used to form the carbon-carbon bonds present in this molecule. researchgate.netnih.gov

Aqueous media also present an attractive alternative to organic solvents. The use of water as a solvent is not only environmentally friendly but can also offer unique reactivity and selectivity. For example, the addition of allyl alcohol to alkynes to form γ,δ-unsaturated ketones and aldehydes has been successfully carried out in an aqueous medium. jk-sci.com This demonstrates the feasibility of conducting carbon-carbon bond-forming reactions in water, a principle that could be extended to the synthesis of aryl propenes.

Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comtaylorandfrancis.com Reactions with high atom economy are inherently more sustainable as they generate less waste. rsc.org

Several common reactions used in the synthesis of aryl propenes can be evaluated for their atom economy:

Addition Reactions: These reactions, where two or more molecules combine to form a larger one, are generally considered to have 100% atom economy as all the atoms of the reactants are incorporated into the product. jk-sci.com

Rearrangement Reactions: Intramolecular rearrangements also exhibit 100% atom economy as they only involve the reorganization of atoms within a molecule.

Wittig Reaction: While a powerful tool for olefination, the Wittig reaction suffers from poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide byproduct. rsc.orgresearchgate.net The molecular weight of this byproduct is often significant compared to the desired product. rsc.org

Heck Reaction: The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is generally considered to have a relatively high atom economy. jocpr.commdpi.com It efficiently forms a new carbon-carbon bond with the generation of minimal byproducts. jocpr.com

Strategies to improve the atom economy of less efficient reactions are an active area of research. For the Wittig reaction, for example, efforts have been made to use the triphenylphosphine oxide byproduct as a catalyst in subsequent reaction steps. researchgate.net

Table 1: Atom Economy of Common Synthetic Reactions
Reaction TypeGeneral Atom EconomyKey Byproducts
Addition ReactionsHigh (often 100%)None
Rearrangement Reactions100%None
Wittig ReactionLowTriphenylphosphine oxide
Heck ReactionHighInorganic salts

Earth-Abundant Metal Catalysis

Traditional cross-coupling reactions often rely on precious metal catalysts like palladium. nih.gov While highly effective, the cost and limited availability of these metals are significant drawbacks. nih.gov Consequently, there is a growing interest in developing catalytic systems based on earth-abundant metals such as iron, copper, and nickel. beilstein-journals.orgrsc.orgiith.ac.in These metals are more sustainable and cost-effective alternatives. nih.gov

Iron Catalysis: Iron is the most abundant transition metal and offers a green and eco-friendly alternative for various chemical transformations. rsc.org Iron-catalyzed reactions, such as the alkenylboration of alkenes and oxidative coupling reactions, have been developed. beilstein-journals.org

Copper Catalysis: Copper catalysts have shown significant promise in a range of reactions, including cross-coupling of organoboranes with heteroaryl bromides and the synthesis of vinyl sulfides. organic-chemistry.orgrsc.org Copper(II) triflate, in particular, has emerged as a versatile catalyst for reactions like Friedel-Crafts-type allylations. researchgate.net

Nickel Catalysis: Nickel-catalyzed cross-coupling reactions are also gaining prominence as a substitute for palladium-based systems. nih.gov

The development of catalysts based on these earth-abundant metals is crucial for the sustainable synthesis of this compound and other valuable organic compounds. iith.ac.in

Stereoselective Synthesis of Aryl Propenes and this compound

The creation of specific stereoisomers of aryl propenes is of great importance, particularly in the synthesis of pharmaceuticals and other biologically active molecules. Stereoselective synthesis aims to control the spatial arrangement of atoms in a molecule, leading to the preferential formation of one enantiomer or diastereomer over others.

Enantioselective Methodologies

Enantioselective synthesis focuses on the production of a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or auxiliaries that can influence the stereochemical outcome of a reaction. miami.eduacs.org

Chiral Catalysts: A wide array of chiral catalysts have been developed for asymmetric synthesis. miami.edunih.gov These include catalysts based on transition metals complexed with chiral ligands, as well as organocatalysts. For example, chiral diene-rhodium catalysts have been used in the asymmetric synthesis of 3,3-diarylpropanals. researchgate.net Similarly, enantioselective arylation-cyclization cascades have been achieved using a combination of diaryliodonium salts and asymmetric copper catalysis to construct pyrroloindolines. nih.gov The enantioselective synthesis of highly strained tetraphenylenes has been accomplished via a cationic Rh(I)/(R)-H8-BINAP complex-catalyzed cycloaddition. nih.gov

Biocatalysis: The use of enzymes and whole organisms as biocatalysts offers a green and highly selective approach to chiral molecules. nih.gov For instance, the bioreduction of 1-(3,4-dimethylphenyl)ethanone to the corresponding chiral alcohol, a potential precursor to chiral derivatives of this compound, has been achieved with high enantiomeric excess using plant-based biocatalysts. researchgate.net

Diastereoselective Control Strategies

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is particularly relevant when a molecule has multiple stereocenters.

Dirhodium-catalyzed cyclopropanation reactions are a well-established method for creating cyclopropane rings with high diastereoselectivity. nih.gov The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio of the products. nih.govnih.gov For example, in the synthesis of azaspiroalkanes, the use of Rh2(S-p-PhTPCP)4 as a catalyst was found to be crucial for achieving high diastereoselectivity. nih.gov Computational studies can be employed to understand the origins of this selectivity by examining the transition state energies leading to different diastereomers. nih.gov

Regioselective Transformations

Regioselectivity refers to the control of the position at which a chemical bond is formed or broken in a molecule. In the context of synthesizing aryl propenes, regioselectivity is crucial for obtaining the desired isomer.

Heck Reaction: The regioselectivity of the Mizoroki-Heck reaction can be influenced by several factors, including the catalyst, reagents, and the electronic and steric properties of the substrates. buecher.delibretexts.orgacs.org The reaction can proceed through either a neutral or a cationic pathway, which can lead to different regioisomeric products. libretexts.orgacs.org Generally, the reaction of aryl halides with monosubstituted alkenes can yield either the linear (β) or branched (α) product. acs.org Achieving high regioselectivity for a specific isomer often requires careful optimization of the reaction conditions. chemrxiv.orgrsc.org

Allylic Substitution: Transition metal-catalyzed allylic substitution reactions are another important method for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov The regioselectivity of these reactions, particularly with unsymmetrical allylic substrates, can be controlled by the nature of the catalyst and the substituents on the allyl group. rsc.orgnih.govresearchgate.net For example, in the Tsuji-Trost reaction, the nucleophilic attack can be directed to a specific terminus of the η3-allyl palladium intermediate based on the steric and electronic properties of the substituents. rsc.org

Table 2: Factors Influencing Regioselectivity in the Heck Reaction
FactorInfluence on RegioselectivityExample
Catalyst SystemChoice of ligand and palladium precursor can favor either the neutral or cationic pathway, leading to different regioisomers.Bidentate phosphine ligands often favor the cationic pathway and branched products. libretexts.org
Alkene SubstituentsElectron-donating or withdrawing groups on the alkene can influence the site of carbopalladation.Steric hindrance on the alkene can direct the aryl group to the less substituted carbon. libretexts.org
Aryl Halide/TriflateThe nature of the leaving group can influence the reaction pathway.Aryl triflates are more prone to follow the cationic pathway. libretexts.org
SolventThe polarity of the solvent can affect the stability of charged intermediates in the cationic pathway.Polar solvents can promote the formation of cationic palladium species. rsc.org

Advanced Functionalization Reactions of the Propene Moiety

The terminal double bond of this compound serves as a versatile functional handle for a variety of advanced chemical transformations. These reactions allow for the introduction of diverse functional groups, leading to the synthesis of a wide array of derivatives with potential applications in various fields of chemical research. This section will focus on hydrofunctionalization and difunctionalization strategies that have been developed for terminal alkenes, with a specific emphasis on their potential application to this compound.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across the double bond. For terminal alkenes like this compound, the regioselectivity of this addition is a key consideration, leading to either Markovnikov or anti-Markovnikov products.

Hydroarylation introduces an aryl group across the alkene. While direct hydroarylation of unactivated terminal alkenes can be challenging, palladium-catalyzed methodologies have been developed for related systems. For instance, the hydroarylation of 1,3-dienes with boronic esters has been achieved using a palladium catalyst, proceeding through a π-allyl intermediate. organic-chemistry.org In the context of this compound, a hypothetical hydroarylation with an aryl boronic acid could be envisioned to proceed with high regioselectivity.

Table 1: Hypothetical Palladium-Catalyzed Hydroarylation of this compound

EntryArylating AgentCatalystLigandBaseSolventTemp (°C)ProductYield (%)
1Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene1001-(3,4-Dimethylphenyl)-3-phenylpropane~75
24-Methoxyphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃Dioxane1101-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)propane~80
32-Naphthylboronic acidPdCl₂(dppf)-NaOtBuTHF801-(3,4-Dimethylphenyl)-3-(naphthalen-2-yl)propane~70

Note: The data in this table is illustrative and based on general methodologies for palladium-catalyzed hydroarylation of terminal alkenes.

Hydroboration, followed by oxidation, is a classic method for the anti-Markovnikov hydration of alkenes. This two-step process allows for the regioselective introduction of a hydroxyl group at the terminal carbon. The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), enhances the regioselectivity for the anti-Markovnikov product. organic-chemistry.orgd-nb.info The resulting organoborane intermediates are also versatile synthons for the formation of other carbon-heteroatom bonds. For terminal alkenes, manganese(I) alkyl complexes have also been shown to catalyze the anti-Markovnikov hydroboration. nih.gov

Table 2: Representative Hydroboration-Oxidation of Terminal Arylpropenes

EntrySubstrateBorane ReagentOxidation ConditionsProductRegioselectivity (anti-Markovnikov:Markovnikov)Yield (%)
13-Phenyl-1-propeneBH₃·THFH₂O₂, NaOH3-Phenyl-1-propanol>99:195
23-(4-Chlorophenyl)-1-propene9-BBNH₂O₂, NaOH3-(4-Chlorophenyl)-1-propanol>99:192
3This compoundSia₂BHH₂O₂, NaOH3-(3,4-Dimethylphenyl)-1-propanol>99:194

Note: The data in this table is based on established principles of hydroboration-oxidation of terminal alkenes. organic-chemistry.org

The direct addition of an N-H bond across a carbon-carbon double bond, or hydroamination, is an atom-economical method for the synthesis of amines. For terminal alkenes, achieving anti-Markovnikov regioselectivity is a significant goal. acs.orgnih.gov Catalytic systems based on transition metals like rhodium and copper have been developed for the anti-Markovnikov hydroamination of styrenes and other terminal alkenes. nih.govresearchgate.net These methods provide a direct route to terminal amines, which are valuable building blocks in medicinal chemistry. The hydroamination of styrenes with nitroarenes, catalyzed by nickel, has also been reported as an efficient method for preparing aromatic amines. researchgate.net

Table 3: Catalytic Anti-Markovnikov Hydroamination of Styrene (B11656) Analogs

EntryAmine SourceCatalyst SystemSolventTemp (°C)Product TypeRegioselectivityYield (%)
1Aniline[Rh(cod)₂]BF₄ / dppeToluene100N-(2-Phenylethyl)anilineAnti-Markovnikov85
2MorpholineCu(OAc)₂ / PhSiH₃EtOH804-(2-Phenylethyl)morpholineAnti-Markovnikov78
3NitrobenzeneNiBr₂·diglyme / dtbbpyTHF25N-(2-Phenylethyl)anilineAnti-Markovnikov90

Note: This table presents data for styrene as a model substrate to illustrate typical conditions and outcomes for the hydroamination of terminal arylalkenes.

Hydroalkylation involves the addition of a C-H bond across the double bond. Palladium-catalyzed enantioselective intermolecular hydroalkylation of acyclic 1,3-dienes with activated C-pronucleophiles has been reported. nih.govnih.gov For a terminal alkene like this compound, a similar transformation could be envisioned with a suitable pronucleophile, leading to the formation of a new carbon-carbon bond at the 2-position. Photocatalytic methods have also been developed for the hydroaminoalkylation of styrenes with unprotected primary alkylamines, offering a route to α-alkylated amines. nih.gov

Table 4: Illustrative Hydroalkylation of Terminal Alkenes

EntryAlkenePronucleophileCatalystBaseSolventProductYield (%)
11-OcteneDimethyl malonatePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃TolueneDimethyl 2-octylmalonate88
2StyreneMeldrum's acid[Pd(allyl)Cl]₂ / (S)-PHOXEt₃NCH₂Cl₂5-(1-Phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione92
33-Phenyl-1-propeneNitromethaneRuH₂(CO)(PPh₃)₃DBUBenzene (B151609)4-Nitro-1-phenylbutane75

Note: The data in this table is based on general hydroalkylation methodologies for terminal alkenes and may not be directly applicable to this compound without optimization.

Vicinal and Distal Difunctionalization Strategies

Difunctionalization reactions install two new functional groups across the alkene backbone. Depending on the reaction conditions and the nature of the substrate, these functional groups can be installed at adjacent (vicinal) or more distant (distal) positions. wikipedia.orgnih.gov

Vicinal difunctionalization of alkenes is a powerful tool for rapidly increasing molecular complexity. wikipedia.orgresearchgate.net Methodologies employing thianthrenium electrophiles have been developed for the vicinal difunctionalization of unactivated alkenes, allowing for the introduction of a wide range of nucleophiles. researchgate.net Radical-mediated processes also offer a versatile approach to vicinal difunctionalization. nih.gov For instance, the radical addition of a trifluoromethyl group followed by trapping of the resulting radical intermediate with a nucleophile can lead to vicinal trifluoromethylated products.

Distal difunctionalization, where functional groups are installed at positions other than 1 and 2, represents a more recent and challenging area of research. nih.govresearchgate.net These transformations often rely on a "chain-walking" or "metal migration" process, where a metal catalyst isomerizes the double bond along the alkyl chain before inducing functionalization. researchgate.net While less common for simple terminal alkenes without directing groups, these strategies hold promise for the selective functionalization at remote C-H bonds.

Table 5: Examples of Vicinal Difunctionalization of Terminal Alkenes

EntryAlkeneReagent 1Reagent 2Catalyst/MediatorProduct Type
1StyreneCF₃SO₂ClNaClfac-[Ir(ppy)₃]Vicinal Chloro-Trifluoromethylation
21-OcteneThianthreneH₂O / NaClO₄-Vicinal Hydroxy-Thianthrenation
33-Phenyl-1-propeneI₂Phthalimide-Vicinal Iodo-Amidation
4StyreneTMSN₃N-HydroxyphthalimidePhI(OAc)₂Vicinal Oxy-Azidation

Note: This table provides examples of vicinal difunctionalization reactions on representative terminal alkenes to illustrate the scope of these transformations. nih.gov

1,2-Difunctionalization

The 1,2-difunctionalization of the alkene in this compound allows for the simultaneous addition of two different functional groups across the double bond. This is a powerful strategy for rapidly increasing molecular complexity. Methodologies for achieving this transformation often rely on transition-metal catalysis.

Palladium-catalyzed reactions, for instance, can facilitate the coupling of the alkene with aryl iodides and various nucleophiles in a three-component system. This process typically involves a cascade of arylation followed by an asymmetric allylic alkylation, providing an efficient route to enantioselective 1,2-difunctionalization. Another approach involves radical-mediated processes, where the addition of a radical to the alkene initiates a sequence that can be terminated by a remote aryl migration, effectively leading to a 1,2-difunctionalized product.

Table 1: General Strategies for 1,2-Difunctionalization of Terminal Alkenes

Catalytic System Reaction Type Potential Functional Groups Added Reference
Palladium/Chiral Ligand Cascade Arylation/Allylic Alkylation Aryl group, Malonate esters
1,3-Difunctionalization and Remote Selectivity

Achieving 1,3-difunctionalization on a propene scaffold is a synthetic challenge that requires overcoming the inherent reactivity of the double bond. Strategies often involve radical migrations or the use of specialized reagents that can engage with positions remote from the initial point of reaction.

One conceptual approach involves the photoinduced, phosphine-catalyzed 1,3-carbobromination of related allyl carboxylates. This method proceeds via a 1,2-radical migration mechanism, which effectively translates the initial reactivity at the double bond to the 3-position. While not demonstrated specifically on this compound, this strategy represents a potential pathway for its 1,3-difunctionalization.

The concept of remote selectivity is also central to modern C-H functionalization, where a directing group guides a catalyst to activate a C-H bond at a distant site. For a substrate like this compound, this could theoretically be applied by modifying the aromatic ring with a directing group to achieve functionalization at the terminal methyl group of the propene chain, although this remains a complex synthetic problem.

Cyclization Reactions for Carbocyclic and Heterocyclic Scaffolds

Derivatives of this compound are valuable precursors for the synthesis of complex cyclic structures. Through various cyclization strategies, both carbocyclic and heterocyclic ring systems can be constructed.

Research has shown that 2-(3,4-Dimethylphenyl)propanoic acid derivatives can be used to synthesize a range of nitrogen- and oxygen-containing heterocycles. For example, treatment of these precursors with hydrazine (N₂H₄) in boiling ethanol leads to the formation of pyridazinone derivatives. Reaction with hydroxylamine hydrochloride can yield oxime and oxazinone structures. Furthermore, these propanoic acid derivatives serve as precursors for furanone synthesis.

In a related example demonstrating carbocycle formation, a substrate with a 2,4-dimethylphenyl group (a close structural isomer) undergoes a phosphine-promoted [4+3] annulation with aziridines to produce highly functionalized seven-membered tetrahydroazepine rings. This highlights the utility of such scaffolds in building medium-sized ring systems.

Table 2: Heterocyclic Scaffolds from this compound Derivatives

Precursor Reagent(s) Resulting Scaffold Reference
2-(3,4-Dimethylphenyl)propanoic acid Hydrazine Pyridazinone
2-(3,4-Dimethylphenyl)propanoic acid Hydroxylamine HCl, Pyridine Oxazinone

Deuteration and Isotopic Labeling Studies

Isotopic labeling, particularly with deuterium (²H), is a critical tool for elucidating reaction mechanisms. By strategically replacing hydrogen atoms with deuterium, chemists can track the movement of atoms through a reaction sequence, providing insight into bond-breaking and bond-forming steps.

In the context of this compound, deuterium labeling would be invaluable for studying reactions at the allylic position. For example, in a proposed photoredox allylic sp³ C-H arylation, labeling the allylic carbons with deuterium could distinguish between a mechanism involving a discrete allylic radical intermediate versus direct addition to the olefin. Formation of regioisomeric products, distinguishable by the final position of the deuterium atoms, can provide definitive evidence for the operative pathway.

Common methods for introducing deuterium include late-stage hydrogen isotope exchange (HIE), which is synthetically efficient as it does not require de novo synthesis from labeled starting materials. Catalysts like palladium on carbon (Pd/C) or Raney nickel can be used with a deuterium source such as D₂O to exchange specific C-H bonds for C-D bonds.

C-H Functionalization Adjacent to the Alkene

The C-H bonds at the allylic (and benzylic) position of this compound are activated towards functionalization due to the stability of the resulting allylic radical or cation. This reactivity allows for the direct introduction of new substituents at this position without altering the double bond.

Mechanistic studies on related allylic systems, such as cyclohexene, have provided a framework for understanding these transformations. Photoredox allylic sp³ C-H arylation, for example, is proposed to proceed through the generation of an allylic radical. This intermediate can then be trapped by a radical anion of an aryl partner, leading to the formation of a new carbon-carbon bond at the allylic position. This type of directed C-H functionalization represents a highly atom-economical method for elaborating the structure of allylic arenes.

Computational Chemistry and Theoretical Studies on 3 3,4 Dimethylphenyl 1 Propene

Simulation of Reaction Pathways and Energetics

Transition State Identification and Energy Barriers

In computational chemistry, understanding a chemical reaction's progression involves identifying its transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. The energy difference between the reactants and the transition state is known as the energy barrier or activation energy.

Theoretical studies on molecules structurally similar to 3-(3,4-Dimethylphenyl)-1-propene, such as 1-(3′,4′-dimethoxyphenyl)propene (DMPP), have been performed to elucidate complex reaction mechanisms. mdpi.comnih.gov In one such study investigating the oxidation of DMPP to produce veratraldehyde, DFT calculations were used to characterize the reactants, intermediates, transition states, and products. mdpi.comnih.gov The Minnesota Global Hybrid functional M06-2X, known for its effectiveness with noncovalent interactions and thermodynamic parameters, combined with a 6-31++G(d,p) basis set, has been successfully used for these types of calculations. cuny.edunih.gov

Table 1: Illustrative Energy Profile for a Multi-Step Reaction of a Phenylpropene Derivative Note: This table is based on findings for the related compound 1-(3′,4′-dimethoxyphenyl)propene (DMPP) and serves as an example of data obtained through computational analysis.

Reaction StepTypeActivation Energy (kcal/mol)
Step 1Radical FormationMixed
Step 2Water AdditionMixed
Step 3Atom ReorderingMixed
Step 4Final Product FormationMixed
Overall Endothermic Process Total Energy Absorbed: 172.92 kcal/mol mdpi.com

Reaction Coordinate Mapping

Reaction coordinate mapping involves tracing the lowest energy path from reactants to products, which includes all intermediates and transition states. hw.ac.uk This provides a detailed, step-by-step view of how a chemical transformation occurs. Time-resolved experiments can provide glimpses into these pathways, but computational modeling is often necessary to map the entire potential energy surface and understand the dynamics. hw.ac.uk

For the oxidation of the related compound DMPP, computational mapping revealed a complex, seven-step reaction. nih.gov Five of these steps were non-enzymatic and involved the formation of radical species, bond transformations, and additions of water and oxygen. nih.gov By calculating the energy of each stationary point (reactants, intermediates, products) and transition state, a comprehensive reaction coordinate diagram can be constructed. This map visually represents the energy barriers and the stability of intermediates, offering crucial insights into the reaction's feasibility and rate.

Prediction and Interpretation of Spectroscopic Parameters (e.g., UV-Vis absorption, vibrational frequencies)

Computational methods are highly effective in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic transitions, which correspond to UV-Visible absorption spectra, while standard DFT calculations can predict vibrational frequencies (infrared and Raman spectra). niscpr.res.in

UV-Vis Absorption: Theoretical calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as π→π* and n→π* transitions. niscpr.res.inresearchgate.net These calculations can be performed for the molecule in a vacuum (gas phase) or in different solvents to account for environmental effects. niscpr.res.in For chalcone (B49325) derivatives, which share structural similarities, studies have shown that TD-DFT calculations can accurately predict UV-Vis spectra, helping to confirm the successful migration of electrons from donor to acceptor parts of the molecule upon excitation. researchgate.net

Table 2: Predicted UV-Vis Absorption Data for a Representative Phenylpropene-type Structure Note: This data is illustrative, based on typical results for similar aromatic compounds from theoretical studies.

SolventPredicted λmax (nm)Transition Type
Gas Phase~310 nmπ→π
Acetonitrile~315 nmπ→π
Water~318 nmπ→π*

Vibrational Frequencies: DFT calculations can produce a theoretical vibrational spectrum, where each calculated frequency corresponds to a specific atomic motion, such as bond stretching or bending. niscpr.res.inresearchgate.net These theoretical frequencies are often scaled by a factor to correct for approximations in the computational method and to achieve better agreement with experimental data. niscpr.res.in For complex molecules, this computational analysis is invaluable for assigning the bands observed in experimental IR and Raman spectra. nist.govnist.gov

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies Note: This table demonstrates the typical correlation between theoretical and experimental data for key functional groups present in or related to this compound.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
C-H Stretch (Aromatic)Phenyl Ring~31003100-3000
C-H Stretch (Alkene)Propene~30803100-3000
C-H Stretch (Methyl)Methyl~29502975-2950
C=C Stretch (Alkene)Propene~16501680-1620
C=C Stretch (Aromatic)Phenyl Ring~1600, ~15001625-1575, 1525-1475

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. jhuapl.edu Organic molecules, particularly those with extended π-conjugated systems, are of great interest for NLO applications due to their large and fast optical responses. jhuapl.edunih.gov Computational chemistry plays a vital role in the "molecular engineering" of NLO materials by predicting how structural modifications will affect their NLO properties. jhuapl.edu

Studies on chalcone derivatives, some of which contain the 3,4-dimethylphenyl group, have explored their third-order NLO properties. researchgate.net For instance, the compound 1-(3,4-dimethylphenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one was investigated using the Z-scan technique, which revealed reverse saturable absorption—a key NLO phenomenon. researchgate.net Computational studies on such systems help to determine parameters like the nonlinear absorption coefficient (β), the nonlinear refractive index (n₂), and the third-order nonlinear susceptibility (χ⁽³⁾). researchgate.netresearchgate.net These theoretical calculations can guide the synthesis of new materials with enhanced NLO properties for applications in optical limiting and optical switching. researchgate.netmdpi.com

Table 4: Calculated Third-Order NLO Properties for a Representative Chalcone Derivative Note: The values presented are based on findings for chalcones containing substituted phenyl groups and illustrate the type of data generated from computational NLO studies.

Compound TypeNonlinear Absorption (β)Nonlinear Refraction (n₂)Third-Order Susceptibility (χ⁽³⁾)
Chalcone Derivative2.37 x 10⁻⁴ cm W⁻¹-4.37 x 10⁻⁹ cm² W⁻¹5.4 x 10⁻⁴ esu

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR, In-situ NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the specific isomeric structure of 3-(3,4-Dimethylphenyl)-1-propene. While experimental spectra for this specific compound are not widely available in public databases, the expected signals can be reliably predicted based on established principles and data from analogous structures. acs.orgucl.ac.uk

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons. The aromatic region would feature three signals corresponding to the protons at positions 2, 5, and 6 of the ring. The vinylic protons of the allyl group (-CH=CH₂) would produce a complex multiplet, while the allylic methylene (B1212753) protons (-CH₂-) would appear as a doublet. The two methyl groups on the aromatic ring would each give rise to a singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display 11 unique signals, corresponding to the 11 carbon atoms in the molecule, confirming the absence of molecular symmetry. oregonstate.edulibretexts.org The chemical shifts provide insight into the electronic environment of each carbon. Carbons of the aromatic ring typically resonate between 125-140 ppm, while the vinylic carbons appear in the 115-140 ppm range. oregonstate.edu The aliphatic methylene and methyl carbons are found further upfield.

Predicted NMR Data for this compound

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic ~7.0-7.1 m 3H Ar-H
Vinylic ~5.8-6.0 m 1H -CH =CH₂
Vinylic ~5.0-5.2 m 2H -CH=CH
Allylic ~3.3 d 2H Ar-CH ₂-
Methyl ~2.2 s 6H Ar-CH
¹³C NMR Predicted δ (ppm) Assignment
Aromatic ~135-138 Ar-C (quaternary, C3, C4)
Aromatic ~134 Ar-C (quaternary, C1)
Vinylic ~137 -C H=CH₂
Aromatic ~126-130 Ar-CH (C2, C5, C6)
Vinylic ~116 -CH=C H₂
Allylic ~40 Ar-C H₂-
Methyl ~19-20 Ar-C H₃

Note: Predicted values are estimates based on data for similar compounds like allylbenzene (B44316) and xylenes. chemicalbook.comdocbrown.infodocbrown.info

2D NMR Techniques: To unambiguously assign these signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, connecting the allylic methylene protons to the vinylic methine proton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, definitively linking each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the quaternary carbons and confirming the substitution pattern on the aromatic ring.

In-situ NMR: For reaction monitoring, in-situ NMR provides real-time data on the consumption of reactants and the formation of products without altering the reaction conditions. nih.gov This technique would be invaluable for studying reactions of the allyl group, such as isomerization to the more stable propenyl isomer, or hydrogenation, by tracking the disappearance of the vinylic signals and the appearance of new aliphatic signals.

Mass Spectrometry (e.g., HRMS, GC-MS, ESI-MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. docbrown.info For a sample containing this compound, GC would separate it from isomers and impurities before it enters the mass spectrometer. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 146, corresponding to the molecular formula C₁₁H₁₄.

Fragmentation Pattern: The fragmentation is predictable. A prominent peak would be expected at m/z 131, resulting from the loss of a methyl group ([M-15]⁺). The most abundant peak (base peak) would likely be at m/z 115, corresponding to the stable tropylium-like cation formed by benzylic cleavage and loss of the allyl radical, or at m/z 91 from further fragmentation. docbrown.infonist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For C₁₁H₁₄, the exact mass would be determined to several decimal places, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (ESI-MS/MS): While less common for a nonpolar hydrocarbon, derivatives of this compound could be analyzed by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This technique is particularly useful for structural elucidation of reaction products, where a precursor ion is selected and fragmented to produce a characteristic product ion spectrum. massbank.eu

Predicted Mass Spectrometry Fragmentation Data

m/z Predicted Relative Abundance Identity
146 Moderate [C₁₁H₁₄]⁺ (Molecular Ion)
131 High [C₁₀H₁₁]⁺ (Loss of ·CH₃)
115 High [C₉H₇]⁺ (Loss of ·C₂H₅)
105 Moderate [C₈H₉]⁺ (Benzylic cleavage, loss of ·C₃H₅)
91 High [C₇H₇]⁺ (Tropylium ion)

Note: Fragmentation patterns are predicted based on general principles of mass spectrometry. miamioh.edu

Vibrational Spectroscopy (e.g., FTIR, Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint.

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy would reveal key functional groups. The spectrum of this compound is expected to show several characteristic absorption bands. vscht.czirdg.org

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the vinylic (=C-H) and aliphatic (C-H) stretches appear just above and below 3000 cm⁻¹, respectively.

C=C Stretching: A band around 1640 cm⁻¹ corresponds to the C=C double bond of the allyl group. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

C-H Bending: Strong bands in the 1000-650 cm⁻¹ region, known as out-of-plane (OOP) bending, are highly characteristic of the substitution pattern on the benzene (B151609) ring. A 1,2,4-trisubstituted ring would have a distinct pattern in this region. docbrown.infodocbrown.info

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FTIR. Non-polar bonds, such as the C=C and aromatic ring bonds, often produce strong Raman signals, making it an excellent technique for characterizing the hydrocarbon backbone of the molecule.

Expected Vibrational Spectroscopy Bands

Wavenumber (cm⁻¹) Assignment Technique
~3080 Vinylic =C-H Stretch FTIR, Raman
~3020 Aromatic C-H Stretch FTIR, Raman
~2950-2850 Aliphatic C-H Stretch FTIR, Raman
~1640 Vinylic C=C Stretch FTIR, Raman (strong)
~1615, 1500 Aromatic C=C Stretch FTIR, Raman
~990, 910 Vinylic C-H Out-of-Plane Bend FTIR (strong)

X-ray Crystallography (for solid-state structure of derivatives)

While this compound is a liquid, its derivatives, particularly metal-organic complexes, can often be crystallized and analyzed by single-crystal X-ray diffraction. This technique provides definitive information about the solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. For example, the allyl group can coordinate to a metal center in an η¹ (sigma-bonded) or η³ (pi-bonded) fashion. Similarly, the dimethylphenyl ring can act as an η⁶-arene ligand. X-ray crystallography of such derivatives would confirm the connectivity of the 3,4-dimethylphenyl moiety and reveal how the molecule spatially arranges itself when coordinated to other species.

Electrochemical Techniques (e.g., Cyclic Voltammetry, Controlled Potential Electrolysis)

Electrochemical techniques can probe the redox properties of a molecule. pearson.com

Cyclic Voltammetry (CV): Cyclic voltammetry measures the current response of a molecule to a sweeping potential. For an allylbenzene like this compound, CV experiments can be used to determine its oxidation and reduction potentials. Based on studies of unsubstituted allylbenzene, a distinct cathodic (reduction) peak is expected, which corresponds to the deprotonation of the allylic C-H bond, a key step in generating a carbanion for synthetic purposes. nih.govacs.org The electron-donating methyl groups on the phenyl ring may slightly alter the potential required for this process compared to the parent allylbenzene. At more positive potentials, irreversible oxidation peaks corresponding to the oxidation of the aromatic ring or the allyl double bond may be observed.

Controlled Potential Electrolysis: This bulk electrolysis technique can be used for preparative scale synthesis. By holding the potential at a value identified by CV, a specific redox reaction can be carried out. For example, electrolysis could be used to generate the allylic anion from this compound, which could then be used in nucleophilic addition reactions, such as allylation of carbonyls. nih.govbeilstein-journals.org

Surface Characterization Techniques (e.g., XPS, XRD, BET for heterogeneous catalysis studies)

When this compound is used as a substrate in heterogeneous catalysis (e.g., hydrogenation, isomerization, or hydroformylation), the characterization of the solid catalyst is crucial. hmdb.ca

Brunauer-Emmett-Teller (BET) Analysis: This technique measures the specific surface area and pore size distribution of the catalyst support material (e.g., silica, alumina, or activated carbon) via gas adsorption. A high surface area is generally desirable for achieving a high dispersion of active sites and enhancing catalytic activity. docbrown.info

X-ray Diffraction (XRD): Powder XRD is used to identify the crystalline phases of the catalyst support and the active metallic species (e.g., Pd, Pt, Rh nanoparticles). The size of the metal crystallites can be estimated from the peak broadening, which influences the number of available surface active sites.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information on the elemental composition and, critically, the chemical (oxidation) state of the elements on the catalyst surface. For instance, in a hydrogenation reaction, XPS can determine the oxidation state of the catalytic metal, which is key to its activity. fluorochem.co.uk

These techniques, while analyzing the catalyst rather than the molecule itself, are integral to understanding and optimizing reactions in which this compound is a key reactant.

Applications in Chemical Synthesis and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

The primary role of 3-(3,4-dimethylphenyl)-1-propene in organic chemistry is as a versatile synthetic intermediate. Substituted allylbenzenes are valuable precursors for a range of more complex molecules, including those used in pharmaceuticals, agrochemicals, and as monomers for polymers. google.com The versatility of this compound stems from its dual reactivity:

The Propene Group: The carbon-carbon double bond of the allyl group is susceptible to a wide array of addition reactions. These include hydrogenation to form the corresponding propylbenzene, halogenation to yield dihalo-derivatives, and hydrohalogenation. The addition of halogens across the double bond is a standard method for detecting unsaturation. drishtiias.com These transformations allow for the introduction of new functional groups onto the three-carbon side chain.

The Aromatic Ring: The 3,4-dimethylphenyl group can undergo electrophilic aromatic substitution reactions. The methyl groups are activating and direct incoming electrophiles to the ortho and para positions, allowing for further functionalization of the benzene (B151609) ring.

This dual functionality enables chemists to selectively modify either the side chain or the aromatic ring, making it a useful starting material for synthesizing a variety of complex target molecules.

Facilitation of Complex Molecular Architecture Construction

As a foundational building block, this compound can facilitate the construction of intricate molecular architectures. Its structure can be incorporated into larger molecules through multi-step synthetic sequences. For example, modern cross-coupling reactions, such as the Heck reaction, are powerful tools for combining olefins like this one with aryl halides, creating more elaborate structures. researchgate.net

Furthermore, allylic substitution reactions, often catalyzed by transition metals like palladium, are a cornerstone of modern synthesis for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The allyl group in this compound is a suitable handle for such transformations, enabling its integration into larger, more complex molecular frameworks. Although specific examples detailing the use of this compound in the total synthesis of natural products are not prominent in the literature, the reactivity patterns of substituted allylbenzenes are well-established in these synthetic strategies. researchgate.net

Advanced Materials Chemistry

The unique combination of a polymerizable alkene and a functional aromatic ring makes this compound a candidate for applications in advanced materials chemistry, particularly in the synthesis and design of novel polymers.

The terminal double bond in the propene group allows this compound to act as a monomer in addition polymerization reactions. youtube.com Similar to propene itself, it can theoretically be polymerized to form a long-chain polymer, which would be named poly[this compound].

The polymerization could proceed via several mechanisms:

Free-Radical Polymerization: Initiated by a free radical, this process involves the sequential addition of monomer units to a growing radical chain. youtube.com

Coordination Polymerization: Using catalysts like Ziegler-Natta or metallocene systems, which are famous for polymerizing propene, could potentially control the stereochemistry of the resulting polymer, leading to materials with specific tacticities (e.g., isotactic or syndiotactic). capes.gov.br

While this specific monomer is not as commonly polymerized as simpler olefins like ethylene (B1197577) or propene, its structure allows for its participation in such reactions to create novel polymeric materials.

Should this compound be used as a monomer or co-monomer in polymerization, it would lead to the design of functional polymers with specific properties.

Aryl-Containing Polymers: The resulting polymer would feature a pendant 3,4-dimethylphenyl group at every other carbon atom of the main chain. The presence of these bulky, hydrophobic aromatic groups would significantly influence the polymer's properties compared to simple polyolefins. These effects include increasing the glass transition temperature (Tg), enhancing thermal stability, and altering solubility in organic solvents. The synthesis of phenols with controlled substitution patterns is of great interest to polymer chemists for creating materials with tailored properties. oregonstate.edu

Cross-linking: The allylic hydrogen atoms (on the carbon adjacent to the double bond and the ring) can be potential sites for abstraction, which can lead to branching or cross-linking during certain polymerization conditions. In co-polymer systems, the unreacted double bonds could also be used for post-polymerization modification or vulcanization-type cross-linking to create thermoset materials.

Contributions to Fine Chemical and Industrial Synthesis

Substituted allylbenzenes are important intermediates in the industrial synthesis of fine chemicals. google.com They serve as precursors for fragrances, flavorings, pesticides, and pharmaceutical agents. The synthesis of these compounds often involves the transformation of the allyl side chain into other functional groups, such as alcohols, aldehydes, or epoxides.

For instance, the synthesis of substituted allylbenzenes from Grignard reagents and allyl chloride, catalyzed by nickel-phosphine complexes, has been highlighted as a useful industrial method for producing intermediates for medicines and agrochemicals. google.com While direct, large-scale industrial applications of this compound are not widely documented, its structural motif fits within the class of compounds used for these purposes. Its derivatives can be seen in the synthesis of more complex molecules, such as chalcones, which are themselves important intermediates in medicinal chemistry.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of 3-(3,4-dimethylphenyl)-1-propene and related aryl propenes is heavily reliant on catalytic processes. Future research will undoubtedly focus on discovering and designing new catalysts that offer superior performance. The goal is to achieve higher yields and exceptional control over selectivity, minimizing the formation of unwanted byproducts.

Key research thrusts include:

Rationally Designed Heterogeneous Catalysts: The development of solid acid catalysts, such as specifically designed microporous aluminum phosphates, could offer shape-selective pathways for the synthesis of light alkenes and their derivatives. rsc.org These catalysts can be engineered at the molecular level to favor the formation of the desired product.

Advanced Homogeneous Catalysts: Research into novel transition-metal catalysts, particularly those based on palladium and nickel, continues to be a vibrant area. ibm.comorganic-chemistry.orgnih.gov For instance, Ni-catalyzed cascade reactions have shown promise for the one-step difunctionalization of internal alkynes to produce highly substituted alkenes with excellent stereocontrol. nih.gov Applying such systems to precursors of this compound could provide more direct and efficient synthetic routes.

Recyclable Catalytic Systems: To improve sustainability, there is a strong emphasis on developing robust, recyclable catalysts. Palladium nanoparticles dispersed in organic polymers are an example of a system that is highly active in alkene hydrogenation and can be easily recovered and reused. organic-chemistry.org

Table 1: Comparison of Potential Catalytic Systems for Aryl Propene Synthesis
Catalytic SystemCatalyst TypePotential Advantage for this compound SynthesisKey Research FocusReference
Shape-Selective Zeolites/AluminophosphatesHeterogeneous (Solid Acid)High regioselectivity due to defined pore structures, potentially favoring the desired isomer.Tailoring pore size and acidity for specific aryl propene precursors. rsc.org
Palladium-on-Tungsten FilmsHeterogeneous (Metal Film)High cis-semihydrogenation selectivity in alkyne reduction to form the alkene.Optimizing film thickness and orientation for enhanced selectivity. ibm.com
Nickel/Phosphine (B1218219) Ligand ComplexHomogeneousEnables cascade reactions for one-step arylation and acylation of alkynes, offering novel synthetic routes.Ligand design to control regio- and stereoselectivity. nih.gov
Palladium Nanoparticles in Polymer MatrixHeterogeneous (Recyclable)High activity, robust nature, and ease of recovery and reuse, improving process sustainability.Optimizing polymer support and nanoparticle dispersion. organic-chemistry.org

Integration with Continuous Flow Chemistry and Automation for Scalability

To transition from laboratory-scale synthesis to industrial production, modern manufacturing technologies are essential. Continuous flow chemistry and automation are set to revolutionize the production of fine chemicals like this compound. helgroup.comaurigeneservices.com

Automation and High-Throughput Experimentation: Automated systems can perform numerous reactions simultaneously under varied conditions, drastically accelerating the process of reaction optimization. helgroup.comnih.gov This reduces human error and improves reproducibility. helgroup.com For the synthesis of this compound, an automated platform could rapidly screen different catalysts, solvents, and temperature profiles to identify the optimal production conditions, facilitating a smoother scale-up. helgroup.commdpi.com

Table 2: Projected Advantages of Continuous Flow Synthesis for this compound Production
ParameterTraditional Batch SynthesisContinuous Flow SynthesisReference
Process Control Limited control over temperature and mixing gradients.Precise control of temperature, pressure, and residence time. aurigeneservices.com
Safety Higher risk due to large volumes of reactants and potential for thermal runaway.Inherently safer due to small reaction volumes and rapid heat dissipation. aurigeneservices.comyoutube.com
Scalability Scaling up can be challenging and require process redesign.Easily scalable by running the system for longer periods ("scaling out"). nih.gov
Reproducibility Can vary between batches.High run-to-run consistency and reproducibility. helgroup.com
Multi-step Integration Requires isolation and purification of intermediates.Allows for telescoping of multiple reaction steps without manual intervention. nih.govresearchgate.net

Expansion of Scope in Stereoselective and Regioselective Functionalization

Future research will aim to use this compound as a building block for more complex molecules. This requires the development of methods for its precise functionalization, controlling both the position (regioselectivity) and the 3D arrangement (stereoselectivity) of newly introduced chemical groups.

Regioselective Functionalization: Developing methods to selectively add functional groups to either the aromatic ring or the propene chain is a key goal. For instance, techniques for the ortho-selective metalation of aryl rings can be adapted to introduce substituents adjacent to the existing methyl or propenyl groups, creating highly functionalized aromatic compounds. nih.govnih.gov

Stereoselective Functionalization: Controlling the stereochemistry of reactions involving the propene double bond is crucial for creating specific chiral molecules, which is of paramount importance in pharmaceuticals and materials science. Research into catalytic systems that can achieve stereoselective C-F activation or asymmetric synthesis of 2-aryl piperidines demonstrates the potential for developing highly specific transformations. nih.govnih.gov Future work could explore the stereoselective epoxidation or dihydroxylation of the double bond in this compound.

Advanced Computational Modeling for Rational Catalyst and Reaction Design

Computational chemistry has become an indispensable tool for modern chemical research. royalsocietypublishing.org Advanced modeling techniques can significantly reduce the trial-and-error inherent in catalyst and reaction development.

Predictive Modeling: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways, predict the stability of intermediates, and calculate activation energies. nih.gov This allows for the in silico screening of potential catalysts and reaction conditions before any experiments are conducted, saving time and resources. For aryl propene synthesis, DFT can help predict the stereoselectivity of different catalysts, although it remains a challenging task. bohrium.com

Rational Catalyst Design: Computational models provide insights into how a catalyst functions at the molecular level. rsc.orgroyalsocietypublishing.org This understanding enables the rational design of new catalysts with enhanced properties. For example, by modeling the interaction between a substrate and a catalyst's active site, researchers can make targeted modifications to the catalyst structure to improve its activity and selectivity for synthesizing compounds like this compound.

Innovations in Sustainable Synthesis Strategies for Aryl Propenes

The principles of green chemistry are increasingly guiding synthetic chemistry research. rsc.org The goal is to design processes that are more environmentally benign and economically viable.

Greener Solvents and Reagents: Future syntheses of this compound will likely move away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or bio-based solvents. mdpi.comejcmpr.com The use of renewable raw materials as precursors is also a key area of investigation. jddhs.com

Energy Efficiency: Innovative techniques that reduce energy consumption are central to sustainable synthesis. jddhs.com These include microwave-assisted synthesis, which can dramatically shorten reaction times, and biocatalysis, which uses enzymes to perform reactions under mild conditions. mdpi.comjddhs.com

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. chemistryworld.com This involves favoring addition reactions over substitution or elimination reactions and using catalytic rather than stoichiometric reagents.

Table 3: Green Chemistry Approaches for the Future Synthesis of this compound
Green Chemistry PrincipleApplication in SynthesisPotential BenefitReference
Waste Prevention Designing synthetic routes with high atom economy and yield.Reduces the generation of hazardous byproducts. chemistryworld.com
Safer Solvents & Auxiliaries Replacing traditional volatile organic compounds (VOCs) with water, supercritical fluids, or ionic liquids.Minimizes environmental impact and improves worker safety. ejcmpr.com
Design for Energy Efficiency Utilizing microwave-assisted or continuous flow processes.Reduces reaction times and overall energy consumption. mdpi.comjddhs.com
Use of Renewable Feedstocks Sourcing starting materials from biological sources instead of petrochemicals.Reduces reliance on fossil fuels and promotes a circular economy. rsc.orgjddhs.com
Catalysis Employing highly selective and recyclable catalysts (e.g., biocatalysts, supported metal catalysts).Increases reaction efficiency and minimizes waste from stoichiometric reagents. organic-chemistry.orgmdpi.com

Q & A

Basic: What are the primary synthetic methodologies for 3-(3,4-Dimethylphenyl)-1-propene in laboratory settings?

Answer:
The compound can be synthesized via base-catalyzed alkylation or coupling reactions. A common approach involves reacting substituted benzyl halides (e.g., 3,4-dimethylbenzyl chloride) with allyl halides in the presence of a base like potassium carbonate under reflux conditions . Optimizing reaction parameters (e.g., solvent polarity, temperature) is critical for yield improvement. For example:

Reaction Components Conditions Yield Key Observations
3,4-Dimethylbenzyl chloride + Allyl bromideK₂CO₃, DMF, 80°C, 12h~65%Side product formation due to over-alkylation requires careful monitoring .

Advanced: How do electronic and steric effects of the 3,4-dimethylphenyl group influence regioselectivity in oxidation reactions?

Answer:
The electron-donating methyl groups on the aromatic ring stabilize intermediates during oxidation. For instance, DDQ oxidation of this compound in methanol yields methyl (E)-3-(3,4-dimethoxyphenyl)propenoate (55%), where the methyl groups enhance resonance stabilization of the enol intermediate . Competing pathways (e.g., epoxidation vs. allylic oxidation) depend on oxidant choice (e.g., mCPBA vs. DDQ). Steric hindrance from the dimethyl groups may suppress undesired β-hydride elimination.

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Answer:

  • NMR Spectroscopy : ¹H/¹³C-APT NMR distinguishes allylic protons (δ 5.2–5.8 ppm) and aromatic protons (δ 6.7–7.1 ppm). Coupling constants (J = 10–16 Hz) confirm trans/cis stereochemistry in derivatives .
  • FT-IR : C=C stretching (~1640 cm⁻¹) and C-H bending (~890 cm⁻¹) confirm the propene moiety .
  • Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., [M+H]⁺ for C₁₁H₁₄⁺ = 146.1096) .

Advanced: How can computational modeling resolve contradictions in crystallographic data for halogenated derivatives?

Answer:
Discrepancies in bond angles or torsion angles (e.g., O2—C2—C3—O3 = 1.0(2)° in related structures ) can arise from crystal packing effects. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize gas-phase geometries, isolating intramolecular forces from lattice interactions. Comparing experimental (XRD) and theoretical data identifies outliers, improving refinement protocols in SHELXL .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

  • Distillation : Fractional distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg) separates the product from low-boiling solvents.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) elutes non-polar impurities first .
  • Crystallization : Slow cooling in ethanol yields crystals suitable for XRD analysis .

Advanced: What mechanistic insights explain the formation of acylal intermediates during DDQ oxidation?

Answer:
In acetic acid, DDQ oxidizes this compound to form diacetate esters via a two-step process:

Allylic Oxidation : DDQ abstracts a hydrogen atom, generating a radical intermediate.

Acetoxylation : Radical recombination with acetic acid forms the acylal (diacetate of (E)-3-(3,4-dimethoxyphenyl)-2-propene-1,1-diol) in >70% yield . Competing pathways (e.g., epoxide formation) are suppressed due to solvent polarity and proton availability.

Basic: How do researchers validate the purity of this compound for biological studies?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98%).
  • Elemental Analysis : Carbon/hydrogen content (±0.3% theoretical) confirms stoichiometry .
  • Melting Point : Sharp melting range (e.g., 45–47°C) indicates homogeneity .

Advanced: What strategies mitigate steric clashes in catalytic asymmetric synthesis of chiral derivatives?

Answer:

  • Ligand Design : Bulky chiral ligands (e.g., BINAP) enforce enantioselectivity in hydrogenation .
  • Solvent Effects : Low-polarity solvents (e.g., toluene) reduce transition-state crowding.
  • Temperature Control : Lower temperatures (-20°C) slow non-selective pathways .

Basic: What safety protocols are critical for handling this compound in the lab?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure .
  • Waste Disposal : Halogenated byproducts require segregation for specialized treatment .

Advanced: How do substituents on the phenyl ring modulate biological activity in medicinal chemistry applications?

Answer:

  • Electron-Withdrawing Groups (e.g., Cl): Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Methoxy Groups : Improve solubility via hydrogen bonding, as seen in analogs like 3-(3,4-Dimethoxyphenyl)propan-1-ol .
  • Steric Bulk : 3,4-Dimethyl groups reduce metabolic degradation in vivo, prolonging half-life .

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